4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide is a chemical compound characterized by the molecular formula and a molecular weight of 176.22 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It falls under the classification of carboximidamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an imine functional group.
The synthesis of 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide typically involves the reaction between cyclopropylamine and benzene-1-carboximidamide. This reaction is performed under controlled conditions, often utilizing a suitable solvent and catalyst to enhance yield and purity.
The molecular structure of 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide can be represented using various notations:
C1CC1C2=CC=C(C=C2)C(=NO)NLHYRKLFATIEVMN-UHFFFAOYSA-N| Property | Value |
|---|---|
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| InChI | InChI=1S/C10H12N2O/c11-10(12-13)9-5-3-8(4-6-9)7-1-2-7/h3-7,13H,1-2H2,(H2,11,12) |
| Physical State | Solid at room temperature |
4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide can participate in several chemical reactions:
Common reagents used in these reactions include:
These reactions typically require controlled conditions regarding temperature and pressure to achieve the desired outcomes.
The mechanism of action for 4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide involves its interaction with specific biological targets. It may modulate enzyme activity or bind to receptors, influencing various biological pathways. The presence of the hydroxyl group allows for potential hydrogen bonding with target molecules, which may enhance its biological activity.
4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide is generally a solid at room temperature. Its solubility in various solvents can vary based on polarity and functional groups present.
Key chemical properties include:
4-Cyclopropyl-N'-hydroxybenzene-1-carboximidamide has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in pharmacology and synthetic chemistry.
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6